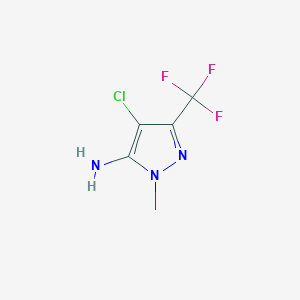

4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-amine

Descripción

La 4-Cloro-2-metil-5-(trifluorometil)pirazol-3-amina es un compuesto químico que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones adyacentes. La presencia del grupo trifluorometilo en este compuesto mejora su estabilidad química y lipofilicidad, convirtiéndolo en una molécula valiosa en diversas aplicaciones científicas e industriales.

Propiedades

Fórmula molecular |

C5H5ClF3N3 |

|---|---|

Peso molecular |

199.56 g/mol |

Nombre IUPAC |

4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-amine |

InChI |

InChI=1S/C5H5ClF3N3/c1-12-4(10)2(6)3(11-12)5(7,8)9/h10H2,1H3 |

Clave InChI |

LSKQZKAZAMAGNY-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=C(C(=N1)C(F)(F)F)Cl)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la 4-Cloro-2-metil-5-(trifluorometil)pirazol-3-amina típicamente implica la ciclación de precursores adecuados. Un método común es la reacción de 4-cloro-3,5-dimetil-1H-pirazol con trifluorometilamina en condiciones controladas. La reacción se suele llevar a cabo en presencia de una base como el carbonato de potasio y un disolvente como el dimetilsulfóxido (DMSO) a temperaturas elevadas .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. La elección de disolventes y reactivos es crucial para garantizar la rentabilidad y la sostenibilidad ambiental.

Análisis De Reacciones Químicas

4. Aplicaciones en la investigación científica

La 4-Cloro-2-metil-5-(trifluorometil)pirazol-3-amina tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: Se investiga su potencial como compuesto bioactivo en el descubrimiento de fármacos.

Medicina: Se exploran sus propiedades farmacológicas, incluidas las actividades antiinflamatorias y antimicrobianas.

Industria: Se utiliza en el desarrollo de agroquímicos y materiales con propiedades mejoradas

Aplicaciones Científicas De Investigación

4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and materials with enhanced properties

Mecanismo De Acción

El mecanismo de acción de la 4-Cloro-2-metil-5-(trifluorometil)pirazol-3-amina implica su interacción con objetivos moleculares específicos. El grupo trifluorometilo mejora su afinidad de unión a ciertas enzimas y receptores, modulando su actividad. Este compuesto puede inhibir o activar diversas vías bioquímicas, lo que lleva a los efectos observados .

Comparación Con Compuestos Similares

Compuestos similares

- 4-Cloro-3-(trifluorometil)fenilamina

- 4-(Trifluorometil)bencilamina

- 3,5-Dimetil-4-cloropirazol

Singularidad

La 4-Cloro-2-metil-5-(trifluorometil)pirazol-3-amina es única debido a la presencia tanto del grupo trifluorometilo como del cloro, que confieren propiedades químicas y físicas distintas. Estos grupos mejoran su estabilidad, lipofilicidad y reactividad, convirtiéndola en un compuesto versátil en diversas aplicaciones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.